Pentamethylphenylacetonitrile

説明

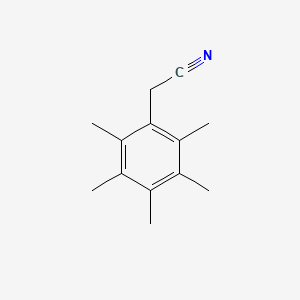

Pentamethylphenylacetonitrile is a chemical compound with the molecular formula C13H17N . Its molecular weight is 187.2808 .

Molecular Structure Analysis

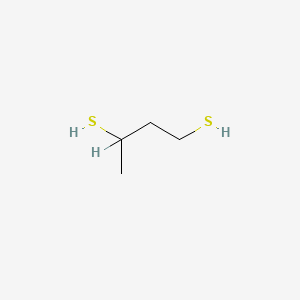

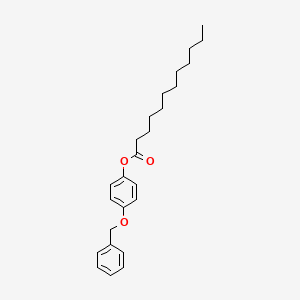

The molecular structure of Pentamethylphenylacetonitrile consists of a phenyl group (C6H5-) attached to an acetonitrile group (CH2CN) with five methyl groups (CH3) attached to the phenyl group .

Chemical Reactions Analysis

While specific chemical reactions involving Pentamethylphenylacetonitrile are not available, the study of chemical reactions often involves sensitivity analysis, which determines the effect of uncertainties in rate constants and other parameters on the behavior of the species concentrations .

Physical And Chemical Properties Analysis

Pentamethylphenylacetonitrile has a molecular weight of 187.2808 . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.

科学的研究の応用

-

Synthesis of Phenylacetonitrile

- Scientific Field : Chemical Engineering

- Application Summary : Phenylacetonitrile is synthesized by amination of styrene oxide catalyzed by a bimetallic catalyst Zn 30.1 Cr 4.3 /γ-Al 2 O 3 .

- Methods of Application : The reaction was conducted on a fixed-bed reactor dosed with 30 ml (21 g) catalyst at 693 K under ammonia at atmospheric pressure by keeping the liquid velocity of styrene epoxide diluted with toluene (styrene oxide: toluene = 20: 80 (m: m)) at 0.2 ml min −1 and the gas velocity of ammonia at 300 ml min −1 .

- Results : A yield as high as 87.9% was received .

-

Polymerization of Poly (Methyl Methacrylate)

- Scientific Field : Polymer Chemistry

- Application Summary : High molecular weight Poly (Methyl Methacrylate) (PMMA) is synthesized using conventional free radical polymerization, atom transfer radical polymerization (ATRP), and coordination polymerization .

- Methods of Application : The specific methods of application are not detailed in the source .

- Results : The mechanical properties of PMMA, such as tensile strength, fracture surface energy, shear modulus, and Young’s modulus, are increased with the increase in molecular weight .

-

Biomedical Polymers

- Scientific Field : Biomedical Engineering

- Application Summary : Biomedical polymers have been extensively developed for promising applications in a lot of biomedical fields, such as therapeutic medicine delivery, disease detection and diagnosis, biosensing, regenerative medicine, and disease treatment .

- Methods of Application : The specific methods of application are not detailed in the source .

- Results : The review summarizes the most recent advances in the synthesis and application of biomedical polymers .

-

Proteomics Research

- Scientific Field : Proteomics

- Application Summary : Pentamethylphenylacetonitrile is a product used for proteomics research .

- Methods of Application : The specific methods of application are not detailed in the source .

- Results : The specific results or outcomes obtained are not detailed in the source .

- Algorithmic Applications of Width Measures

- Scientific Field : Computer Science

- Application Summary : The d-neighbor equivalence relation on the algorithmic applications of width measures .

- Methods of Application : The specific methods of application are not detailed in the source .

- Results : The results obtained highlight the importance of the d-neighbor equivalence relation on the algorithmic applications of width measures .

Safety And Hazards

While specific safety data for Pentamethylphenylacetonitrile was not found, it’s important to handle all chemical compounds with care. Safety data sheets provide information on chemical products that help users make risk assessments. They describe the hazards the chemical presents, and give information on handling, storage and emergency measures in case of an accident .

特性

IUPAC Name |

2-(2,3,4,5,6-pentamethylphenyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N/c1-8-9(2)11(4)13(6-7-14)12(5)10(8)3/h6H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJHYQRAQLGAUPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C(=C1C)C)CC#N)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60956170 | |

| Record name | (Pentamethylphenyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60956170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pentamethylphenylacetonitrile | |

CAS RN |

34688-70-5 | |

| Record name | Pentamethylphenylacetonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034688705 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (Pentamethylphenyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60956170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,4-Dimethylbenzo[h]quinoline](/img/structure/B1597259.png)